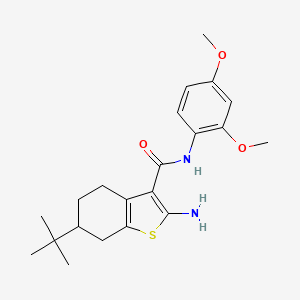

2-amino-6-tert-butyl-N-(2,4-dimethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Description

This compound belongs to the class of tetrahydrobenzothiophene carboxamides, characterized by a bicyclic framework fused with a thiophene ring. The core structure includes a 4,5,6,7-tetrahydro-1-benzothiophene moiety substituted with an amino group at position 2, a tert-butyl group at position 6, and a carboxamide group at position 3. The N-substituent in this case is a 2,4-dimethoxyphenyl group, which introduces steric bulk and electronic modulation due to the methoxy substituents. The molecular formula is C₂₁H₂₉N₂O₃S, with a molecular weight of 389.54 g/mol .

Properties

IUPAC Name |

2-amino-6-tert-butyl-N-(2,4-dimethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O3S/c1-21(2,3)12-6-8-14-17(10-12)27-19(22)18(14)20(24)23-15-9-7-13(25-4)11-16(15)26-5/h7,9,11-12H,6,8,10,22H2,1-5H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGMCWRNFVPOZOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)NC3=C(C=C(C=C3)OC)OC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Amino-6-tert-butyl-N-(2,4-dimethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound belonging to the benzothiophene family. This compound possesses significant biological activity due to its unique structural characteristics, which include an amino group and a carboxamide functional group. These features enhance its potential interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

The molecular formula of this compound is with a molecular weight of 388.53 g/mol. Its structure includes a fused benzene and thiophene ring system, contributing to its stability and aromatic properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₂₈N₂O₃S |

| Molecular Weight | 388.53 g/mol |

| CAS Number | 587851-01-2 |

| MDL Number | MFCD03422638 |

Research indicates that compounds similar to 2-amino-6-tert-butyl-N-(2,4-dimethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide may act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By inhibiting these kinases, the compound could potentially halt cell cycle progression, leading to therapeutic effects in cancer treatment. The presence of functional groups allows for diverse reactivity and interaction with biological molecules.

Anticancer Potential

Studies have shown that benzothiophene derivatives exhibit anticancer properties. For instance, similar compounds have demonstrated the ability to induce apoptosis in cancer cells through mechanisms such as cytochrome c release from mitochondria and subsequent caspase activation . The compound's potential to inhibit tumor cell invasion has also been noted, particularly through disruption of pathways like FAK/Paxillin .

Antimicrobial Activity

There is ongoing research into the efficacy of this compound against bacterial and fungal infections. Its structural similarities with other bioactive compounds suggest potential applications in treating infections.

Case Studies and Research Findings

- Study on Anticancer Activity : A study involving various benzothiophene derivatives indicated that compounds with similar structures could inhibit cancer cell growth effectively. The reported GI50 values ranged from 0.20–2.58 μM against different cancer cell lines .

- Mechanistic Insights : Research has revealed that certain derivatives can intercalate within DNA through adduct formation, which may contribute to their cytotoxic effects against tumor cells .

- Inhibition of Cell Cycle Progression : In vitro studies demonstrated that these compounds could significantly reduce the viability of cancer cells by inducing programmed cell death mechanisms .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural analogs, focusing on substituent variations and their implications:

Table 1: Structural and Molecular Comparison

Substituent-Driven Property Modulations

N-Aryl Substituents

- Target Compound (2,4-dimethoxyphenyl): The methoxy groups (–OCH₃) are electron-donating, enhancing resonance stabilization of the aryl ring.

Positional Modifications

- Analog 2 (2-benzoylamino): The benzoylamino group at position 2 may sterically hinder interactions at the carboxamide site, altering binding affinity in biological systems.

- Analog 3 (6-ethyl) : Substitution of tert-butyl with ethyl at position 6 reduces steric bulk, possibly increasing conformational flexibility.

Hydrogen Bonding and Crystal Packing

The amino (–NH₂) and carboxamide (–CONH–) groups in all analogs facilitate hydrogen bonding, which influences crystal packing and solubility. Methoxy groups in the target compound may participate in weaker C–H···O interactions, as suggested by general principles in hydrogen-bonded crystal engineering .

Implications for Research and Development

- Medicinal Chemistry : The tert-butyl and methoxy groups in the target compound suggest suitability for targets requiring hydrophobic and polar interactions (e.g., kinase inhibitors). Analog 1’s ethyl group might be preferable for CNS-targeted drugs due to increased lipophilicity.

- Material Science : Differences in hydrogen-bonding patterns (e.g., Analog 2 vs. Target Compound) could influence supramolecular assembly in crystal engineering .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.